![molecular formula C18H17BrN4O2S B2436963 N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251681-14-7](/img/structure/B2436963.png)
N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Biological Activities
Antimicrobial Evaluation and Hemolytic Activity : Gul et al. (2017) explored the antimicrobial and hemolytic activities of a series of compounds related to N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, with several showing significant activity against microbial species and less toxicity, indicating potential for biological screening and application trials (Gul et al., 2017).
Cytotoxic Activities as Anticancer Agents : Kaya et al. (2016) synthesized similar 1,3,4-oxadiazole derivatives, evaluating their cytotoxic activities. Among the tested compounds, specific derivatives exhibited considerable anticancer activity against A549 cell lines, highlighting their potential as lead compounds in cancer treatment (Kaya et al., 2016).
Synthesis and Biological Assessment of Triazolo[4,3-a]pyridine-3-yl Acetamides : Karpina et al. (2019) developed a method for synthesizing novel acetamides bearing an 1,2,4-oxadiazole cycle, including pharmacological activity assessment. This research provides a viable approach for synthesizing functionally diverse triazolopyridine derivatives (Karpina et al., 2019).
Design and Anticancer Properties of 1,3,4-Oxadiazole Derivatives : Vinayak et al. (2014) synthesized and evaluated novel oxadiazole derivatives for cytotoxicity on various cancer cell lines, identifying specific compounds with high cytotoxic potential, which underscores their application in anticancer research (Vinayak et al., 2014).
Antimicrobial Activities
Synthesis and Antimicrobial Activity of 1,2,4-Triazoles : Bayrak et al. (2009) synthesized triazole derivatives related to the 1,3,4-oxadiazole class, demonstrating their effectiveness in antimicrobial activities, pointing to their potential use in combating microbial infections (Bayrak et al., 2009).
N-substituted Derivatives and Antibacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, showing moderate to high antibacterial activity, suggesting their utility in developing new antibacterial agents (Khalid et al., 2016).
Novel Sulphonamide Derivatives and Antimicrobial Activity : Fahim and Ismael (2019) explored the synthesis and antimicrobial activity of novel sulphonamide derivatives, including 1,3,4-oxadiazole, with good antimicrobial potential (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c1-2-3-15-22-18(25-23-15)12-4-9-17(20-10-12)26-11-16(24)21-14-7-5-13(19)6-8-14/h4-10H,2-3,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTARPPWHGYBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.